4-(1,2,3-Thiadiazol-4-yl)benzamid

Übersicht

Beschreibung

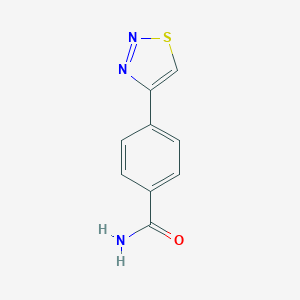

4-(1,2,3-Thiadiazol-4-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Wissenschaftliche Forschungsanwendungen

4-(1,2,3-Thiadiazol-4-yl)benzamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.

Medicine: Investigated for its potential anticancer and anti-inflammatory properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

Target of Action

4-(1,2,3-Thiadiazol-4-yl)benzamide is a compound that has been studied for its potential anticancer properties . The primary targets of this compound are carbonic anhydrases , which are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions . These enzymes play a crucial role in various biological processes, including pH regulation and CO2 transport .

Mode of Action

The compound interacts with its targets, the carbonic anhydrases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular environment that can have a detrimental effect on cancer cells . The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of carbonic anhydrases by 4-(1,2,3-Thiadiazol-4-yl)benzamide affects various biochemical pathways. These enzymes are involved in the reversible hydration of carbon dioxide, a process that is crucial for maintaining pH balance and facilitating CO2 transport . By inhibiting these enzymes, the compound disrupts these processes, potentially leading to an environment that is unfavorable for the growth and proliferation of cancer cells .

Result of Action

The inhibition of carbonic anhydrases by 4-(1,2,3-Thiadiazol-4-yl)benzamide can lead to a decrease in the growth and proliferation of cancer cells . In studies, some derivatives of the compound have shown cytotoxic activity against cancer cell lines . For example, one study found that a derivative of the compound showed higher efficacy than the standard acetazolamide, with an IC50 value of 0.03±0.01 µM .

Action Environment

The action of 4-(1,2,3-Thiadiazol-4-yl)benzamide can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the activity of carbonic anhydrases and, consequently, the efficacy of the compound Additionally, the presence of other substances in the environment, such as other drugs or biochemicals, could potentially interact with the compound and alter its effects

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzamide typically involves the reaction of 4-aminobenzamide with thiosemicarbazide in the presence of an oxidizing agent. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. Common oxidizing agents used in this reaction include hydrogen peroxide and iodine .

Industrial Production Methods

Industrial production of 4-(1,2,3-Thiadiazol-4-yl)benzamide follows similar synthetic routes but often employs more efficient and scalable methods. Microwave-assisted synthesis has been explored to reduce reaction times and improve yields. Additionally, continuous flow reactors are used to enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,2,3-Thiadiazol-4-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiadiazoline derivatives.

Substitution: Various substituted benzamides and thiadiazoles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3,4-Thiadiazole: Another thiadiazole derivative with similar biological activities.

Benzothiazole: Contains a sulfur and nitrogen heterocycle but differs in its chemical structure and properties.

Benzoxazole: Similar to benzothiazole but contains an oxygen atom instead of sulfur.

Uniqueness

4-(1,2,3-Thiadiazol-4-yl)benzamide is unique due to its specific substitution pattern and the presence of both benzamide and thiadiazole moieties. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound in various research fields .

Biologische Aktivität

4-(1,2,3-Thiadiazol-4-yl)benzamide is a compound characterized by the presence of a thiadiazole ring and a benzamide moiety. This structural combination contributes to its diverse biological activities, making it a subject of interest in pharmacological research. The thiadiazole ring, known for its unique chemical properties, enhances the compound's potential therapeutic applications.

The compound features a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom within the thiadiazole ring. This configuration allows for various chemical reactions, including nucleophilic substitutions and acylation reactions, which can be exploited to synthesize novel derivatives with enhanced biological activity.

Pharmacological Properties

4-(1,2,3-Thiadiazol-4-yl)benzamide and its derivatives have been extensively studied for their pharmacological properties. Key activities include:

- Anticancer Activity : Thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For example, studies indicate that compounds with similar structures exhibit IC50 values ranging from 3.58 to 15.36 μM against cancer cells while maintaining lower toxicity towards normal cells .

- Antimicrobial Activity : The 1,3,4-thiadiazole scaffold is recognized for its broad-spectrum antimicrobial properties. Compounds derived from this scaffold have demonstrated efficacy against bacterial and fungal pathogens .

- Anti-inflammatory and Analgesic Effects : Research has indicated that thiadiazole derivatives possess anti-inflammatory properties, contributing to their potential use in pain management therapies .

The biological activity of 4-(1,2,3-Thiadiazol-4-yl)benzamide is largely attributed to its ability to interact with specific biological targets:

- Protein-Ligand Interactions : The compound exhibits a strong binding affinity to various enzymes involved in disease progression. Its ability to form hydrogen bonds and engage in hydrophobic interactions enhances its suitability as a lead compound for drug development.

- Induction of Apoptosis : Studies have shown that thiadiazole derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of apoptotic pathways .

Case Studies

Several case studies highlight the biological activity of 4-(1,2,3-Thiadiazol-4-yl)benzamide:

- Anticancer Efficacy : In vitro studies demonstrated that treatment with 4-(1,2,3-Thiadiazol-4-yl)benzamide resulted in a significant decrease in cell viability across multiple cancer cell lines (e.g., MCF-7 and A549), with an increase in apoptotic cell populations observed after treatment .

- Antimicrobial Studies : A recent investigation into the antimicrobial properties of thiadiazole derivatives revealed that compounds similar to 4-(1,2,3-Thiadiazol-4-yl)benzamide exhibited potent activity against resistant bacterial strains .

Comparative Analysis with Related Compounds

To further understand the unique properties of 4-(1,2,3-Thiadiazol-4-yl)benzamide, a comparative analysis with structurally related compounds is essential:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1,3,4-Thiadiazole | Contains a similar thiadiazole ring | Broad spectrum antibacterial activity |

| Benzothiadiazole | A fused ring system including benzene and thiadiazole | Enhanced stability and photophysical properties |

| N-(1,3,4-Thiadiazol-2-yl)benzamide | Different substitution pattern | Targeting specific kinases involved in cancer |

This table illustrates how variations in substituents can influence biological activity and interaction profiles.

Eigenschaften

IUPAC Name |

4-(thiadiazol-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3OS/c10-9(13)7-3-1-6(2-4-7)8-5-14-12-11-8/h1-5H,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVNUEROKSNSDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372308 | |

| Record name | 4-(1,2,3-thiadiazol-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731671 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175205-53-5 | |

| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,2,3-thiadiazol-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.